(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol
Description
Properties
IUPAC Name |
tert-butyl N-[[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEDNTYVDBGMCS-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500733-24-4 | |
| Record name | tert-butyl N-{[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of the Amine Group: The amine group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via various methods, including oxidation of a precursor or direct substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce various functional groups at the amine position.
Scientific Research Applications
Research indicates that (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol exhibits notable biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Studies have shown that derivatives of pyrrolidine compounds, including (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol, demonstrate significant inhibitory effects against various bacterial strains. For instance, compounds structurally related to this pyrrolidine have been evaluated for their minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents .
Anticancer Activity
Recent investigations into pyrrolidine derivatives have revealed promising anticancer properties. Compounds similar to (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structure's ability to interact with specific molecular targets involved in cancer progression is currently under exploration .
Therapeutic Applications
The unique structural features of (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol position it as a candidate for several therapeutic applications:
-
Antimicrobial Agents:
- Due to its efficacy against Gram-positive and Gram-negative bacteria, this compound could be developed into new antimicrobial therapies.
-
Cancer Treatment:
- Its anticancer properties suggest potential use in developing novel cancer therapeutics, particularly for resistant cancer types.
- Neurological Disorders:
Case Studies
Several case studies have documented the biological activity of compounds related to (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol:
Mechanism of Action
The mechanism of action of (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under mild conditions, revealing a free amine that can participate in various biochemical pathways . The hydroxyl group may also engage in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound A : (3R,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-3-ol (CAS 260417-94-5)
- Molecular Formula: C₁₁H₂₅NO₂Si
- Molecular Weight : 231.41 g/mol
- Functional Groups :
- Hydroxyl (-OH) at C3.
- tert-Butyldimethylsilyl (TBS)-protected hydroxymethyl (-CH₂-O-Si(CH₃)₂-C(CH₃)₃) at C5.
- Comparison: Replaces the Boc-aminomethyl group with a TBS-protected hydroxymethyl group. Increased lipophilicity due to the silyl ether, enhancing membrane permeability but reducing solubility in polar solvents. TBS is stable under acidic conditions but cleaved by fluoride ions, contrasting with Boc’s acid-lability .
Compound B : 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b)
- Molecular Formula : C₂₂H₃₃N₃O₂·0.3H₂O
- Molecular Weight : ~372.2 g/mol
- Functional Groups :
- Pyridin-3-ylpropionyl group (aromatic).
- Prolyl-pyrrolidine backbone with a Boc-protected tert-butyl group.
- Comparison: Incorporates an aromatic pyridine ring, enabling π-π interactions absent in the target compound.
Compound C : tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1228665-86-8)
- Molecular Formula : C₁₆H₂₄N₂O₃
- Molecular Weight : 292.37 g/mol
- Functional Groups :
- Boc group on pyrrolidine nitrogen.
- 2-Methoxy-5-methylpyridin-3-yl substituent.
- Comparison: Boc protection on the pyrrolidine nitrogen rather than the side chain.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 244.29 | 231.41 | 372.2 | 292.37 |
| Protection Group | Boc (acid-labile) | TBS (fluoride-labile) | Boc | Boc |
| Polarity | Moderate (Boc, -OH) | Low (TBS) | Low (aromatic, Boc) | Moderate (pyridine, Boc) |
| Key Applications | Intermediate in peptide synthesis | Lipophilic prodrugs | Bioactive molecule design | Aromatic heterocycle synthesis |
Q & A
Q. What are the common synthetic routes for introducing the tert-butyloxycarbonyl (Boc) group into pyrrolidine derivatives like (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol?
The Boc group is typically introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For stereospecific pyrrolidine systems, reagents like triethylamine (TEA) or DMAP in dichloromethane (DCM) at 0–20°C are employed to minimize racemization . Protecting group compatibility must be assessed, especially when hydroxyl or amino groups are present in the molecule.
Q. Which analytical techniques are critical for confirming the stereochemistry of (3R,5S)-configured pyrrolidine derivatives?
High-resolution NMR (e.g., NOESY or ROESY) is essential for determining spatial relationships between protons. X-ray crystallography provides definitive stereochemical confirmation if single crystals are obtainable. Chiral HPLC or polarimetry can validate enantiomeric purity, particularly after deprotection steps .
Q. How does the Boc group influence the solubility and stability of (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol in aqueous vs. organic media?
The Boc group enhances solubility in organic solvents (e.g., DCM, THF) due to its hydrophobic tert-butyl moiety. However, it reduces water solubility, necessitating deprotection (e.g., with TFA) for biological assays. Stability studies under acidic/basic conditions should precede experimental workflows to avoid unintended cleavage .
Advanced Research Questions
Q. How can diastereoselective synthesis be optimized for (3R,5S)-configured pyrrolidines to minimize byproducts like (3S,5R) isomers?
Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones or organocatalysts) can enforce stereocontrol. For example, using (R)- or (S)-proline-derived catalysts during cyclization steps improves enantiomeric excess. Reaction monitoring via LC-MS and iterative optimization of temperature/pH are critical .
Q. What strategies resolve contradictions in reported yields for Boc-protected pyrrolidine intermediates across literature sources?
Discrepancies often arise from variations in solvent purity, reaction scale, or workup methods. Systematic reproducibility studies should isolate variables (e.g., inert atmosphere vs. ambient conditions). Computational tools like DFT calculations can predict thermodynamic favorability of intermediates, guiding experimental adjustments .
Q. How do structural modifications to the pyrrolidine core (e.g., fluorination or heteroatom substitution) impact the compound’s pharmacological activity in in vitro assays?
Fluorination at the 3-hydroxy position (as seen in fluorinated pyrrolidine analogs) can enhance metabolic stability and binding affinity to targets like kinases or GPCRs. SAR studies require iterative synthesis of derivatives followed by assays (e.g., IC50 determination, thermal shift assays) to correlate structural changes with activity .
Q. What are the challenges in crystallizing (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol, and how can they be addressed?
Hydrophobic Boc groups often impede crystal lattice formation. Co-crystallization with hydrophilic counterions (e.g., HCl salts) or using mixed solvents (e.g., DCM/hexane) may improve crystal quality. High-throughput screening of crystallization conditions (e.g., vapor diffusion) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
